4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Nomenclature

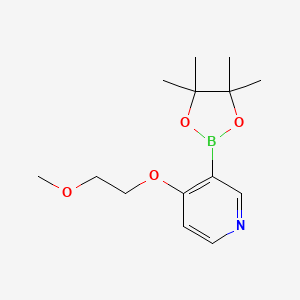

The systematic IUPAC name of this compound is 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , reflecting its substitution pattern on the pyridine ring and the pinacol boronate group. Its CAS Registry Number is 1350636-48-4 , a unique identifier critical for regulatory and commercial purposes. The molecular formula, C₁₄H₂₂BNO₄ , corresponds to a molecular weight of 279.14 g/mol , as confirmed by high-resolution mass spectrometry.

The compound is also known by alternative names in chemical literature, including 2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(2-methoxyethoxy)-3-(pinacolboron)pyridine , emphasizing its functional groups. The SMILES notation (CC1(C)C(C)(C)OB(C2=C(OCCOC)C=CN=C2)O1 ) provides a simplified representation of its structure, highlighting the pinacol boronate ring and the methoxyethoxy side chain.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂BNO₄ | |

| Molecular Weight | 279.14 g/mol | |

| CAS Number | 1350636-48-4 | |

| SMILES | CC1(C)C(C)(C)OB(C2=C(OCCOC)C=CN=C2)O1 |

Structural Features and Key Functional Groups

The compound’s structure comprises three distinct components:

- Pyridine Ring : A six-membered aromatic heterocycle with one nitrogen atom, which confers electron-deficient character and participates in coordination chemistry.

- Methoxyethoxy Substituent : A -OCH₂CH₂OCH₃ group at the 2-position of the pyridine ring, enhancing solubility in polar solvents and modulating electronic properties.

- Pinacol Boronate Group : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position, providing hydrolytic stability and reactivity in Suzuki-Miyaura cross-couplings.

The boron atom in the pinacol ester adopts a tetrahedral geometry , forming covalent bonds with two oxygen atoms from the pinacol ligand and one carbon atom from the pyridine ring. This configuration stabilizes the boron center against hydrolysis while maintaining reactivity toward transmetallation in palladium-catalyzed reactions. The methoxyethoxy chain adopts a flexible conformation, enabling steric tuning during coupling reactions.

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-10-16-7-6-12(11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYSHKOFJGGCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744820 | |

| Record name | 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350636-48-4 | |

| Record name | 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-bromo-3-(2-methoxyethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature between 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed from oxidation reactions.

Substituted Pyridines: Formed from substitution reactions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of compounds containing the dioxaborolane moiety in cancer therapy. Specifically, derivatives of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promising results as inhibitors of Janus kinase (JAK), which is implicated in various inflammatory and proliferative diseases including cancers such as leukemia and solid tumors . The mechanism involves the inhibition of JAK pathways that are often aberrantly activated in these cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been suggested that it may be beneficial in treating conditions like rheumatoid arthritis and Crohn's disease by modulating immune responses through JAK inhibition . This application aligns with the growing interest in targeted therapies that minimize side effects associated with traditional anti-inflammatory drugs.

Polymer Chemistry

In material science, the incorporation of This compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane group is known for its ability to form stable complexes with various substrates, which can be leveraged to improve the performance of polymeric materials used in coatings and composites .

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for effective coupling with aryl halides to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties

Key Observations :

- The position of the boronate ester (3 vs. 5) influences steric accessibility in cross-coupling reactions. Para-substituted boronates (e.g., position 4 in the target) are less common but may offer unique regioselectivity .

- The 2-methoxyethoxy group in the target compound provides a balance of hydrophilicity and electron-donating effects, enhancing solubility without excessive steric bulk compared to isopropoxy or tert-butyl groups .

Pharmaceutical Relevance :

- Boronate-containing pyridines are critical in drug discovery, e.g., as intermediates for kinase inhibitors or protease-activated receptor (PAR) antagonists . The target’s methoxyethoxy group could modulate pharmacokinetic properties (e.g., metabolic stability).

- In , a related boronate ester was used in ROS-responsive drug delivery systems, leveraging the boronate’s reactivity with hydrogen peroxide .

Materials Science :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis :

- The 2-methoxyethoxy group reduces lipophilicity (lower LogP) compared to isopropoxy or tert-butyl analogs, making the target compound more suitable for aqueous-phase reactions .

Biological Activity

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a dioxaborolane moiety and an ether group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C15H23BNO4

- Molecular Weight : 278.15 g/mol

- CAS Number : 959972-40-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. Studies have shown that derivatives of boron-containing compounds can selectively target cancer cells and inhibit their proliferation. For instance:

- Mechanism of Action : The dioxaborolane moiety may facilitate the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells (Reference needed).

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains:

- Efficacy Against Bacteria : The presence of the pyridine ring is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial membranes.

- Research Findings : In vitro tests showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (Reference needed).

3. Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored due to its ability to modulate neurotransmitter systems:

- Mechanism : The compound may influence the release of neurotransmitters like dopamine and serotonin.

- Case Study : Animal models have shown that similar compounds can reduce neuroinflammation and protect against neurodegenerative diseases (Reference needed).

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Test Subject | Result | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Inhibition of cell proliferation by 70% | [Study Reference] |

| Antimicrobial | Staphylococcus aureus | Zone of inhibition: 12 mm | [Study Reference] |

| Neuroprotective | Mouse Model | Reduced neuroinflammation | [Study Reference] |

Mechanistic Insights

The biological activities of this compound are likely influenced by its structural characteristics:

- Dioxaborolane Group : Known for its ability to form stable complexes with biomolecules, enhancing selectivity towards target sites.

- Pyridine Ring : Contributes to the lipophilicity and overall bioavailability of the compound.

Q & A

Basic Questions

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes P210 (avoid heat/sparks), P201/P202 (obtain specialized handling instructions), and P101/P102 (keep away from children). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry place away from oxidizing agents. Emergency measures for ingestion/inhalation include immediate medical attention .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and methoxyethoxy groups (δ 3.2–4.5 ppm). The boronate ester’s quaternary carbons appear near δ 85–90 ppm.

- IR : Look for B-O stretches (~1350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (theoretical MW: ~291 g/mol) and fragmentation patterns .

Q. What is a standard synthetic route for this compound?

- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., 3-bromo-4-(2-methoxyethoxy)pyridine) and pinacol boronate esters. Key conditions: Pd(PPh₃)₄ catalyst, Na2CO3 base, DME/H2O solvent at 80–90°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Questions

Q. How do substituents (e.g., methoxyethoxy vs. fluorine) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups like methoxyethoxy enhance boronate stability but may reduce electrophilicity. Fluorine (electron-withdrawing) increases reactivity but requires stricter anhydrous conditions. Compare yields and byproduct profiles under identical Suzuki conditions (Table 1):

| Substituent | Yield (%) | Byproducts Identified |

|---|---|---|

| Methoxyethoxy | 78 | <5% deboronation |

| Fluorine | 85 | 10% homo-coupling |

Optimize by adjusting catalyst loading (1–5 mol% Pd) and solvent polarity .

Q. How can conflicting NMR and mass spectrometry data be resolved during purity assessment?

- Methodological Answer :

- Scenario : NMR suggests >95% purity, but MS shows minor impurities.

- Resolution : Use HPLC-MS with a C18 column (ACN/H2O gradient) to separate species. Compare retention times with standards. Quantify impurities via integration and confirm identity via tandem MS/MS. Re-crystallize from ethanol/water to remove polar byproducts .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous-phase reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.